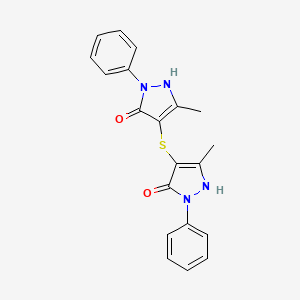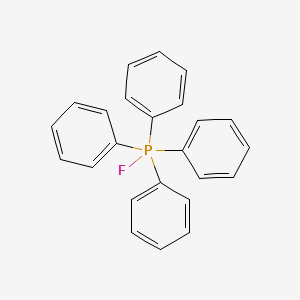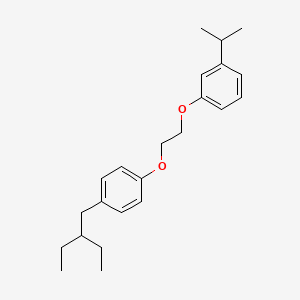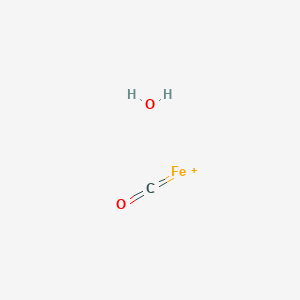![molecular formula C24H36N2O2 B14286413 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile CAS No. 134450-55-8](/img/structure/B14286413.png)
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile is an organic compound with a complex structure, characterized by the presence of two 2-ethylhexyl groups attached to a benzene ring, along with two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxybenzene-1,2-dicarbonitrile with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The ethylhexyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different alkyl or functional groups replacing the ethylhexyl groups.
Applications De Recherche Scientifique
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can interact with enzymes or receptors, leading to various biological effects. Additionally, the compound’s structure allows it to participate in electron transfer reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but lacks the nitrile groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains bromomethyl and methoxy groups instead of nitrile groups.
1,4-Bis(2-ethylhexyl)benzene: Similar structure but without the nitrile groups.
Uniqueness
4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile is unique due to the presence of both ethylhexyl and nitrile groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
134450-55-8 |
|---|---|
Formule moléculaire |
C24H36N2O2 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
4,5-bis(2-ethylhexoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C24H36N2O2/c1-5-9-11-19(7-3)17-27-23-13-21(15-25)22(16-26)14-24(23)28-18-20(8-4)12-10-6-2/h13-14,19-20H,5-12,17-18H2,1-4H3 |
Clé InChI |
LLESIVRVKMFCAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC1=C(C=C(C(=C1)C#N)C#N)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)


![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)



![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)



![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)


